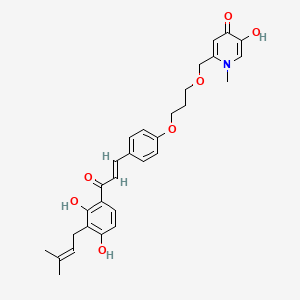
Antibacterial agent 145
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 145 is a compound known for its potent antibacterial properties. It disrupts the integrity of the cytoplasmic membrane and inhibits cell metabolism, exhibiting low cytotoxic effects on normal cells . This compound is particularly effective against pathogenic bacteria, making it a valuable asset in the fight against bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of antibacterial agent 145 involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The production methods are optimized for scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Antibacterial agent 145 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced compounds. Substitution reactions can result in a wide range of new compounds with different properties .
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 145 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antibacterial action and to develop new antibacterial agents.
Biology: Employed in research to understand bacterial cell membrane integrity and metabolism.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and other applications
Wirkmechanismus
The mechanism of action of antibacterial agent 145 involves disrupting the integrity of the bacterial cytoplasmic membrane and inhibiting cell metabolism. This compound targets specific pathways involved in bacterial iron uptake, which is crucial for bacterial growth and survival . By interfering with these pathways, this compound effectively inhibits bacterial growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to antibacterial agent 145 include:
Antibacterial agent 144: Known for its activity against drug-susceptible and drug-resistant Gram-positive bacteria.
Antibacterial agent 146: Exhibits potent antibacterial activity against various bacterial strains.
Antibacterial agent 148: Effective against clinically important methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains.
Uniqueness
This compound stands out due to its unique mechanism of action, which involves targeting bacterial iron uptake pathways. This specificity allows it to effectively combat bacterial infections with minimal cytotoxic effects on normal cells . Additionally, its ability to disrupt the cytoplasmic membrane integrity and inhibit cell metabolism makes it a valuable tool in the fight against bacterial infections.
Eigenschaften
Molekularformel |
C30H33NO7 |
|---|---|
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
2-[3-[4-[(E)-3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxoprop-1-enyl]phenoxy]propoxymethyl]-5-hydroxy-1-methylpyridin-4-one |
InChI |
InChI=1S/C30H33NO7/c1-20(2)5-11-24-27(33)14-12-25(30(24)36)26(32)13-8-21-6-9-23(10-7-21)38-16-4-15-37-19-22-17-28(34)29(35)18-31(22)3/h5-10,12-14,17-18,33,35-36H,4,11,15-16,19H2,1-3H3/b13-8+ |
InChI-Schlüssel |
OYJVVCKGVHAPCW-MDWZMJQESA-N |
Isomerische SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)OCCCOCC3=CC(=O)C(=CN3C)O)O)C |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)OCCCOCC3=CC(=O)C(=CN3C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


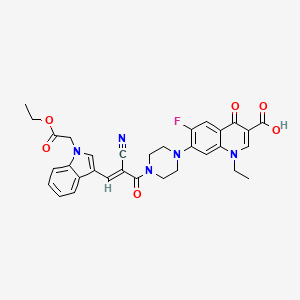
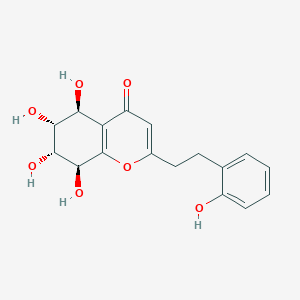


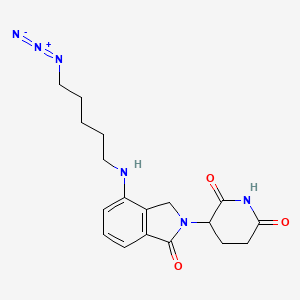
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B12381166.png)
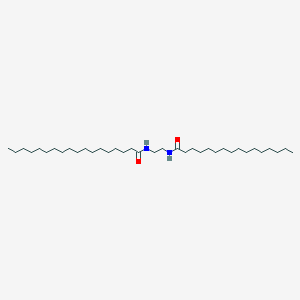

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)
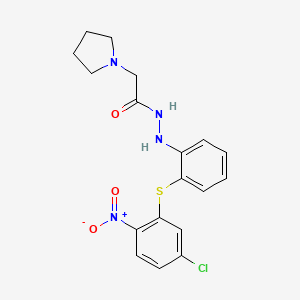


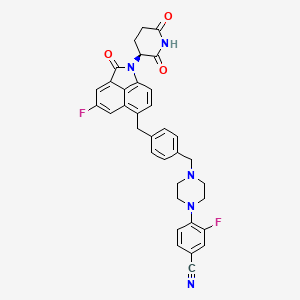
![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)
